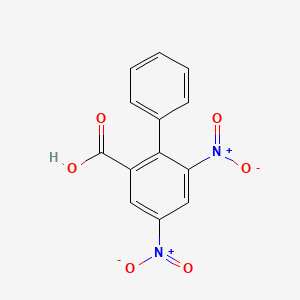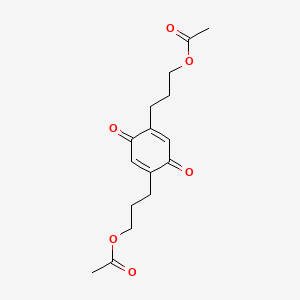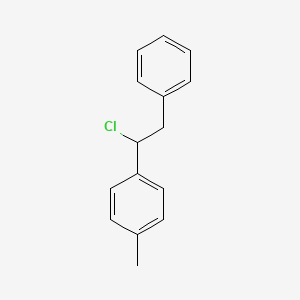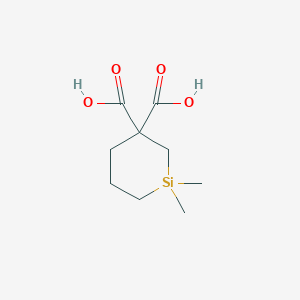![molecular formula C16H16O3 B14719542 2-acetyl-5-[(E)-2-phenylethenyl]cyclohexane-1,3-dione CAS No. 6341-52-2](/img/structure/B14719542.png)
2-acetyl-5-[(E)-2-phenylethenyl]cyclohexane-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-acetyl-5-[(E)-2-phenylethenyl]cyclohexane-1,3-dione is an organic compound with the molecular formula C16H16O3 and a molecular weight of 256.296 g/mol This compound is characterized by its cyclohexane-1,3-dione core, substituted with an acetyl group at the 2-position and a phenylethenyl group at the 5-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-acetyl-5-[(E)-2-phenylethenyl]cyclohexane-1,3-dione typically involves the Knoevenagel condensation reaction. This reaction is a nucleophilic addition of an active methylene compound to a carbonyl group of either aldehydes or ketones, followed by a dehydration reaction . The reaction conditions often include the use of primary or secondary amines as catalysts, which react with the aldehyde or ketone to generate an iminium ion intermediate. This intermediate is then attacked by the enolate, leading to the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the Knoevenagel condensation reaction is a well-established method in organic synthesis and can be scaled up for industrial applications. The reaction typically requires controlled conditions, including temperature and pH, to ensure high yield and purity of the product.
化学反応の分析
Types of Reactions
2-acetyl-5-[(E)-2-phenylethenyl]cyclohexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride or sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can result in a wide range of products, depending on the nucleophile used.
科学的研究の応用
2-acetyl-5-[(E)-2-phenylethenyl]cyclohexane-1,3-dione has several scientific research applications, including:
作用機序
The mechanism of action of 2-acetyl-5-[(E)-2-phenylethenyl]cyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of enzymes, such as p-hydroxyphenylpyruvate dioxygenase (HPPD), which is involved in the breakdown of the amino acid tyrosine . By inhibiting this enzyme, the compound can disrupt metabolic pathways and exert its biological effects.
類似化合物との比較
2-acetyl-5-[(E)-2-phenylethenyl]cyclohexane-1,3-dione can be compared with other similar compounds, such as:
2-acetyl-5-phenylcyclohexane-1,3-dione: This compound has a similar structure but lacks the phenylethenyl group, which may affect its chemical properties and applications.
2-acetyl-5-methylcyclohexane-1,3-dione:
2-acetyl-5,5-dimethyl-1,3-cyclohexanedione: The presence of two methyl groups at the 5-position makes this compound more sterically hindered, affecting its reactivity and applications.
特性
CAS番号 |
6341-52-2 |
|---|---|
分子式 |
C16H16O3 |
分子量 |
256.30 g/mol |
IUPAC名 |
2-acetyl-5-[(E)-2-phenylethenyl]cyclohexane-1,3-dione |
InChI |
InChI=1S/C16H16O3/c1-11(17)16-14(18)9-13(10-15(16)19)8-7-12-5-3-2-4-6-12/h2-8,13,16H,9-10H2,1H3/b8-7+ |
InChIキー |
YFMHHXGMBVWMJG-BQYQJAHWSA-N |
異性体SMILES |
CC(=O)C1C(=O)CC(CC1=O)/C=C/C2=CC=CC=C2 |
正規SMILES |
CC(=O)C1C(=O)CC(CC1=O)C=CC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


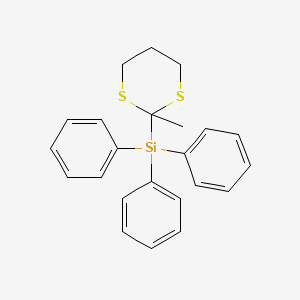
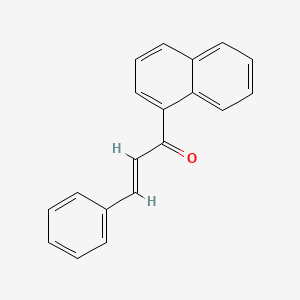
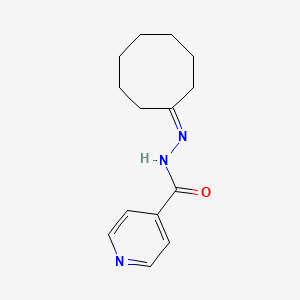

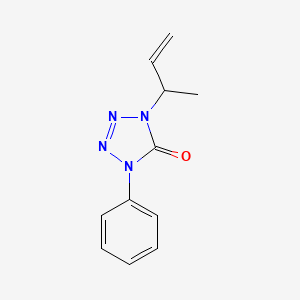
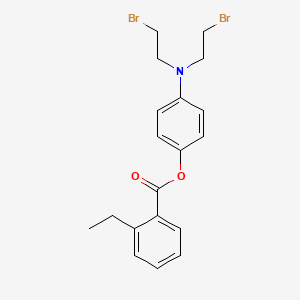

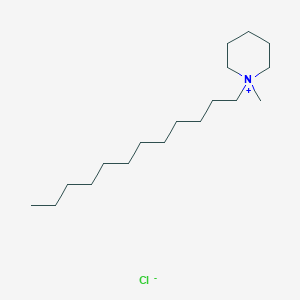
![(3As,5as,6s,8as,8bs)-6-acetyl-3a,5a-dimethyl-3a,5,5a,6,7,8,8a,8b,9,10-decahydrodicyclopenta[a,f]naphthalen-2(3h)-one](/img/structure/B14719498.png)
